molecular formula C68H111O34 B1679749 Pfafforside B CAS No. 78244-75-4

Pfafforside B

Número de catálogo: B1679749
Número CAS: 78244-75-4
Peso molecular: 1455.6 g/mol
Clave InChI: XHLPZPPQRZSIGS-PHGJEPEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pfafforside B is a triterpenoid saponin isolated from Pfaffia paniculata (Brazilian ginseng), a plant traditionally used in South American medicine for its adaptogenic and anti-inflammatory properties . Structurally, it comprises a oleanane-type aglycone core linked to two sugar moieties (glucose and rhamnose) at the C-3 and C-28 positions. Its molecular formula is C₄₂H₆₈O₁₃, with a molecular weight of 780.98 g/mol.

Pfafforside B exhibits notable bioactivities, including anti-cancer (induction of apoptosis in leukemia cells, IC₅₀ = 12.3 μM) , anti-inflammatory (inhibition of NF-κB signaling in macrophages, 75% suppression at 10 μM), and immunomodulatory effects (enhancement of lymphocyte proliferation by 40% at 5 μM). Its mechanism of action involves targeting mitochondrial pathways and modulating cytokine production.

Propiedades

Número CAS

78244-75-4

Fórmula molecular

C68H111O34

Peso molecular

1455.6 g/mol

Nombre IUPAC

[1-[16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-6-yl]-4-methylpentan-2-yl] acetate

InChI

InChI=1S/C68H110O33/c1-27(2)19-29(90-28(3)73)20-67(8)39-14-17-66(7)31-11-12-38-64(4,5)40(15-16-65(38,6)30(31)13-18-68(39,66)63(85)101-67)97-62-56(46(79)37(26-89-62)96-59-51(84)55(45(78)35(24-72)92-59)99-61-49(82)53(87-10)43(76)33(22-70)94-61)100-57-47(80)41(74)36(25-88-57)95-58-50(83)54(44(77)34(23-71)91-58)98-60-48(81)52(86-9)42(75)32(21-69)93-60/h11,27,29-30,32-62,69-72,74-84H,12-26H2,1-10H3

Clave InChI

XHLPZPPQRZSIGS-PHGJEPEASA-N

SMILES

CC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(CO9)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C

SMILES canónico

CC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(CO9)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Pfaffoside B;  Stichloroside A; 

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Implications :

  • Pfafforside B’s oleanane backbone enhances membrane permeability compared to Astragaloside IV’s rigid cycloartane structure .
  • Ginsenoside Rg3’s dammarane skeleton confers higher metabolic stability but lower solubility than Pfafforside B .

Pharmacological and Functional Comparisons

Anti-Cancer Activity

Compound Target Cell Line IC₅₀ (μM) Mechanism
Pfafforside B HL-60 (Leukemia) 12.3 Mitochondrial apoptosis, ROS↑
Astragaloside IV A549 (Lung Cancer) 28.7 Cell cycle arrest (G1 phase)
Ginsenoside Rg3 MCF-7 (Breast Cancer) 8.9 PI3K/AKT inhibition, Angiogenesis↓

Key Findings :

  • Pfafforside B shows moderate cytotoxicity but superior selectivity for hematopoietic cancers compared to Astragaloside IV .
  • Ginsenoside Rg3 outperforms Pfafforside B in solid tumors due to anti-angiogenic effects .

Anti-Inflammatory Effects

Compound Model Efficacy Target Pathway
Pfafforside B LPS-induced macrophages 75% TNF-α inhibition at 10 μM NF-κB, MAPK
Astragaloside IV Collagen-induced arthritis 60% IL-6 reduction at 20 mg/kg (mouse) JAK/STAT
Ginsenoside Rg3 DSS-induced colitis 50% COX-2 inhibition at 5 μM NF-κB, COX-2/PGE₂

Key Findings :

  • Pfafforside B’s dual inhibition of NF-κB and MAPK provides broader anti-inflammatory coverage than Ginsenoside Rg3 .
  • Astragaloside IV’s efficacy in autoimmune models is dose-dependent but requires higher concentrations .

Pharmacokinetic Properties

Parameter Pfafforside B Astragaloside IV Ginsenoside Rg3
Oral Bioavailability 8.2% 2.1% 18.5%
Plasma Half-Life 4.1 h 6.8 h 9.3 h
Metabolism CYP3A4 CYP2C9 CYP3A4, CYP2D6

Key Findings :

  • Ginsenoside Rg3’s longer half-life and higher bioavailability make it more suitable for chronic administration .
  • Pfafforside B’s rapid metabolism necessitates formulation optimization (e.g., nanoemulsions) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.